molecular formula C22H22N4O5S2 B11785244 Ethyl 2-(N-(3-nitrophenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)acetate

Ethyl 2-(N-(3-nitrophenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)acetate

Cat. No.: B11785244
M. Wt: 486.6 g/mol
InChI Key: YEZXULZNOHFLAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(N-(3-nitrophenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)acetate is a structurally complex heterocyclic compound featuring a fused benzo[4,5]thieno[2,3-d]pyrimidine core. This scaffold is characterized by a bicyclic system integrating a thiophene and pyrimidine ring, fused with a cyclohexane moiety. The compound is further functionalized with a 3-nitrophenyl group, an acetamido-thioether linkage, and an ethyl ester terminal group. The nitro group at the 3-position of the phenyl ring introduces strong electron-withdrawing effects, which may influence reactivity, solubility, and biological activity .

Synthetically, compounds in this class are typically prepared via nucleophilic substitution or condensation reactions. For example, the thioether linkage is formed by reacting a thiol-containing intermediate (e.g., 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-thiol) with halogenated acetamide derivatives under basic conditions .

Properties

Molecular Formula

C22H22N4O5S2

Molecular Weight

486.6 g/mol

IUPAC Name

ethyl 2-(3-nitro-N-[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]anilino)acetate

InChI

InChI=1S/C22H22N4O5S2/c1-2-31-19(28)11-25(14-6-5-7-15(10-14)26(29)30)18(27)12-32-21-20-16-8-3-4-9-17(16)33-22(20)24-13-23-21/h5-7,10,13H,2-4,8-9,11-12H2,1H3

InChI Key

YEZXULZNOHFLAU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)CSC2=NC=NC3=C2C4=C(S3)CCCC4

Origin of Product

United States

Comparison with Similar Compounds

N-(4-Methoxyphenyl)-N,2-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (Compound 8)

  • Substituents : 4-Methoxyphenyl and methyl groups.
  • Reported yield: 68% via alkylation with iodomethane .
  • Biological Data: Not explicitly provided, but methoxy-substituted analogues often exhibit improved pharmacokinetic profiles .

2-Methyl-N-(4-(methylthio)phenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (Compound 11)

  • Substituents : Methylthiophenyl group.
  • Properties : The methylthio group introduces moderate hydrophobicity. Yield: 70% via reflux with 4-(methylthio)aniline .
  • Comparison : The methylthio group may reduce oxidative metabolism compared to nitro-substituted derivatives .

Ethyl 2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS 1023817-94-8)

  • Substituents : 4-Nitrophenyl and cyclopenta[b]thiophene.
  • Molecular weight: 361.37 g/mol .
  • Comparison : Similar nitro-substituted derivatives show enhanced electrophilic reactivity, which may correlate with cytotoxic activity .

Solubility and Lipophilicity

  • Target Compound : The ethyl ester and nitro groups likely confer moderate lipophilicity (predicted LogP ~3.5).
  • Compound 8 : Methoxy group increases polarity (LogP ~2.8), enhancing aqueous solubility .
  • Compound 11 : Methylthio group balances hydrophobicity (LogP ~3.2) .

Key Differentiators of the Target Compound

  • Nitro Group Positioning : The 3-nitro substituent may direct electrophilic attack to specific regions, altering metabolic pathways compared to 4-nitro derivatives .
  • Ester vs. Amide Terminal : The ethyl ester may confer better bioavailability than carboxamide-terminated analogues (e.g., Compound 5) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.